molecular formula C10H11NO2 B7728403 Acetoacetanilide CAS No. 86349-51-1

Acetoacetanilide

Cat. No.: B7728403
CAS No.: 86349-51-1
M. Wt: 177.20 g/mol
InChI Key: DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetoacetanilide, an organic compound with the formula CH3C(O)CH2C(O)NHC6H5 , is the acetoacetamide derivative of aniline . It is primarily used in the production of organic pigments called arylide yellows . The primary targets of this compound are the organic pigments where it is used as a precursor .

Mode of Action

This compound usually exists as the keto-amide tautomer . It is prepared by acetoacetylation of aniline using diketene . To make the dyes, acetoacetanilides are coupled to diazonium salts, a process known as "azo coupling" . In the presence of sulfuric acid, this compound dehydrates to give 4-methyl-2-quinolone .

Biochemical Pathways

The biochemical pathways of this compound involve the acetoacetylation of aniline using diketene, followed by azo coupling . This process results in the formation of organic pigments called arylide yellows

Pharmacokinetics

It is known that this compound is a white solid that is poorly soluble in water , which may impact its bioavailability.

Result of Action

The primary result of this compound’s action is the production of organic pigments called arylide yellows . These pigments are used in various applications, including the coloring of plastics, inks, and paints .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of acids, bases, and reducing agents . Moreover, it has been found that the dielectric constant of this compound crystals increases upon exposure to 120MeV Ag 13+ ions

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoacetanilide is typically synthesized through the acetoacetylation of aniline using diketene . The reaction involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with diketene or ethyl acetoacetate . The process involves:

Chemical Reactions Analysis

Comparison with Similar Compounds

Acetoacetanilide’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-oxo-N-phenylbutanamide
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InChI

InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
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InChI Key

DYRDKSSFIWVSNM-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1
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Molecular Formula

C10H11NO2
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DSSTOX Substance ID

DTXSID0024397
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Molecular Weight

177.20 g/mol
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Physical Description

Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES
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Flash Point

325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents.
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Density

1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C
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Color/Form

WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER

CAS No.

102-01-2, 86349-51-1
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Melting Point

187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/
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Synthesis routes and methods I

Procedure details

2.46 g (0.01 mole) of α,α-dichloroacetoacetanilide was dissolved in 20 ml of water and 30 ml of toluene, and dehalogenated with hydrogen using 5% Pd/C as catalyst. Hydrogen was allowed to react until no more would be absorbed. The first equivalent (251 ml at 739 mm pressure and 25° C.) was absorbed in 50 minutes (a rate of about 5 ml/min) whereas the 274 ml (second equivalent) was absorbed at the much slower rate of about 0.9 ml/min. On the basis of the hydrogen absorbed, it was concluded that the dehalogenation had proceeded to remove both chlorines and hence to give acetoacetanilide. This was confirmed by filtering off the catalyst, separating off the water phase and finally isolating the product from the toluene. Obtained were 1.57 g or 89% of acetoacetanilide, mp 79°-84° C.
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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30 mL
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Synthesis routes and methods II

Procedure details

A method for making 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide by cyclization of the intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenyl-butanamide, in which this intermediate is obtained by the reaction of di-(2-hydroxyethyl) disulfide with acetoacetanilide.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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